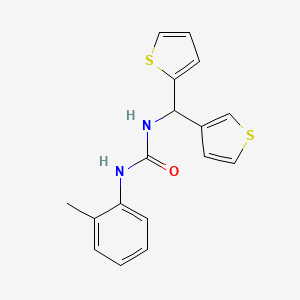

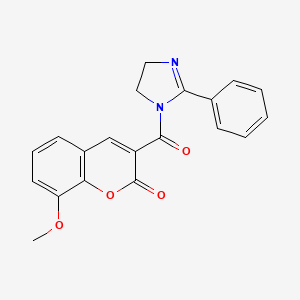

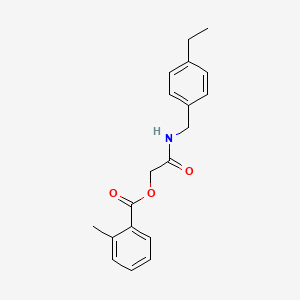

(1,4,4-Trimethylcyclohexyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydrogen Source and C1 Synthon Applications

Methanol acts as a hydrogen donor in various reactions, such as the reduction of ketones to alcohols, with complexes of rhodium, iridium, ruthenium, and osmium showing activity. This highlights methanol's role in catalytic reactions where it is oxidized to methyl formate, also generating carbon dioxide in the process. This application underscores the potential of methanol and its derivatives in hydrogen transfer reactions and as intermediates in the synthesis of other organic compounds (Smith & Maitlis, 1985).

N-Methylation of Amines

Methanol has been utilized as both a C1 synthon and an H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This process is clean and cost-competitive, highlighting methanol's utility in organic synthesis, especially in the modification of pharmaceutical agents. Such applications demonstrate the versatility of methanol in facilitating complex organic transformations, potentially extending to derivatives such as (1,4,4-Trimethylcyclohexyl)methanol (Sarki et al., 2021).

Methanol as a Building Block in Chemical Synthesis

Methanol is a critical feedstock in the chemical industry, used to produce a variety of complex molecules. Its conversion into other compounds, such as acetic acid, methyl tertiary butyl ether, and methylamine, showcases its role as a foundational building block. The capacity of methanol to serve as a base for more complex chemical structures suggests that derivatives like (1,4,4-Trimethylcyclohexyl)methanol could also find applications in diverse synthetic pathways (Dalena et al., 2018).

Methanol in Energy Technologies

Beyond its applications in chemical synthesis, methanol is recognized for its potential in energy technologies. Its role as a clean-burning fuel and as a carrier for hydrogen storage underscores the broader utility of methanol and its derivatives in sustainable energy solutions. This area of research may provide a context for exploring the energy-related applications of (1,4,4-Trimethylcyclohexyl)methanol, especially in the development of renewable energy resources and storage technologies (Dalena et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Cyclohexanedimethanol, suggests that it causes serious eye damage. Protective measures include wearing protective gloves, clothing, and eye/face protection. It’s also recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use the substance only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(1,4,4-trimethylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)4-6-10(3,8-11)7-5-9/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFTIOXFNDSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)

![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)

![N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2755694.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)